![molecular formula C17H20N2O3S B4835641 4-[(ethylsulfonyl)(methyl)amino]-N-methyl-N-phenylbenzamide](/img/structure/B4835641.png)
4-[(ethylsulfonyl)(methyl)amino]-N-methyl-N-phenylbenzamide
Übersicht
Beschreibung
4-[(ethylsulfonyl)(methyl)amino]-N-methyl-N-phenylbenzamide, also known as EMA401, is a small molecule drug that has been developed for the treatment of chronic pain. EMA401 is a highly selective antagonist of the angiotensin II type 2 receptor (AT2R), which is involved in the regulation of pain and inflammation.
Wirkmechanismus
4-[(ethylsulfonyl)(methyl)amino]-N-methyl-N-phenylbenzamide works by selectively blocking the AT2R, which is involved in the regulation of pain and inflammation. By blocking the AT2R, 4-[(ethylsulfonyl)(methyl)amino]-N-methyl-N-phenylbenzamide reduces pain sensitivity and inflammation, leading to a reduction in chronic pain.
Biochemical and Physiological Effects
4-[(ethylsulfonyl)(methyl)amino]-N-methyl-N-phenylbenzamide has been shown to have a favorable safety profile in preclinical and clinical studies. 4-[(ethylsulfonyl)(methyl)amino]-N-methyl-N-phenylbenzamide is well-tolerated and has shown no significant adverse effects in clinical trials.
Vorteile Und Einschränkungen Für Laborexperimente
4-[(ethylsulfonyl)(methyl)amino]-N-methyl-N-phenylbenzamide has several advantages for lab experiments, including its high selectivity for the AT2R and its ability to reduce pain sensitivity in animal models of neuropathic pain and inflammatory pain. However, 4-[(ethylsulfonyl)(methyl)amino]-N-methyl-N-phenylbenzamide has limitations in terms of its specificity for the AT2R, as it may also bind to other receptors in the body.
Zukünftige Richtungen
There are several future directions for the development of 4-[(ethylsulfonyl)(methyl)amino]-N-methyl-N-phenylbenzamide and related compounds. These include the optimization of the synthesis process to improve yields and reduce costs, the development of more selective AT2R antagonists, and the exploration of the potential use of 4-[(ethylsulfonyl)(methyl)amino]-N-methyl-N-phenylbenzamide in other pain conditions. Additionally, further research is needed to fully understand the mechanism of action of 4-[(ethylsulfonyl)(methyl)amino]-N-methyl-N-phenylbenzamide and its effects on the body.
Wissenschaftliche Forschungsanwendungen
4-[(ethylsulfonyl)(methyl)amino]-N-methyl-N-phenylbenzamide has been extensively studied in preclinical and clinical studies for its potential use in the treatment of chronic pain. In preclinical studies, 4-[(ethylsulfonyl)(methyl)amino]-N-methyl-N-phenylbenzamide has been shown to reduce pain sensitivity in animal models of neuropathic pain and inflammatory pain. In clinical trials, 4-[(ethylsulfonyl)(methyl)amino]-N-methyl-N-phenylbenzamide has demonstrated efficacy in reducing pain in patients with post-herpetic neuralgia and diabetic neuropathy.
Eigenschaften
IUPAC Name |
4-[ethylsulfonyl(methyl)amino]-N-methyl-N-phenylbenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-4-23(21,22)19(3)16-12-10-14(11-13-16)17(20)18(2)15-8-6-5-7-9-15/h5-13H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIQRDEDEPBTORR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N(C)C1=CC=C(C=C1)C(=O)N(C)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.